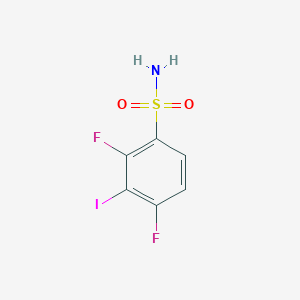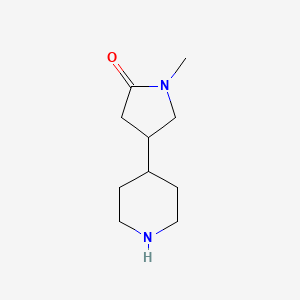
tert-butyl (R)-3-(allyloxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring, with a prop-2-en-1-yloxy substituent at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction, where an allyl alcohol reacts with the pyrrolidine ring in the presence of a suitable catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamate formation reaction, where tert-butyl chloroformate reacts with the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yloxy group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy group or the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated ethers and alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyrrolidine-containing substrates. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group may facilitate binding to active sites, while the tert-butyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the derivative being studied.
類似化合物との比較
Similar Compounds
- tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
- tert-butyl 2-(hydroxymethyl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
Uniqueness
tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is unique due to the specific positioning of the prop-2-en-1-yloxy group at the 3rd position of the pyrrolidine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for targeted applications in research and industry.
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
tert-butyl (3R)-3-prop-2-enoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1 |
InChIキー |
MQIIVKFWBPFQSO-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC=C |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B13497422.png)

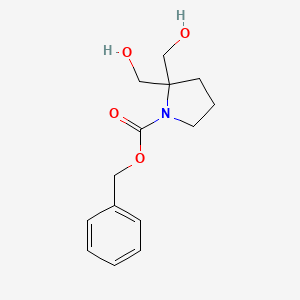
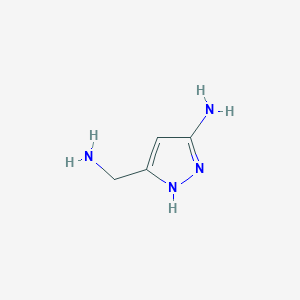
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

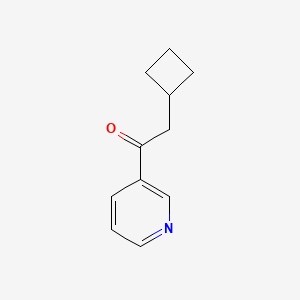
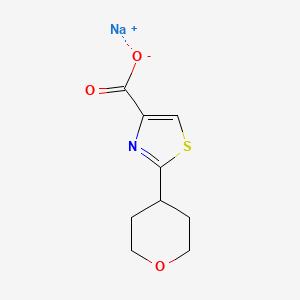
![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)
